2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds can be seen in the preparation of ethenesulfonyl fluoride (ESF) as described in the first paper. The synthesis involves a two-step, on-water procedure starting from 2-chloroethanesulfonyl chloride and using potassium bifluoride and magnesium oxide to yield ESF in high yield . This method showcases the potential for synthesizing sulfonyl fluoride compounds in an efficient and scalable manner.

Molecular Structure Analysis

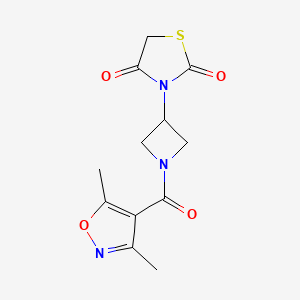

While the molecular structure of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is not directly analyzed in the papers, the structure of sulfonyl fluoride compounds typically includes a sulfonyl group attached to a fluoride atom. The presence of the methoxy group in the 4-position of the benzene ring would likely contribute to the electron density of the aromatic system, potentially affecting the reactivity of the sulfonyl fluoride group.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving sulfonyl fluoride compounds. For instance, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . This indicates that sulfonyl fluoride compounds can participate in cyclization reactions under the influence of a catalyst. Additionally, reactions of polyfluorobenzenes with metal cyanides result in the substitution of fluorine atoms with cyano- and methoxy-groups , suggesting that sulfonyl fluoride compounds might also undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the papers. However, based on the properties of similar compounds, it can be inferred that the compound would be reactive, particularly in halogen exchange reactions, as demonstrated by the fluorination of 2,4-dinitrochlorobenzene using potassium fluoride . The presence of the sulfonyl fluoride group would make it a potential electrophile, susceptible to attack by nucleophiles such as fluoride ions.

Scientific Research Applications

Fluorinating Reagents and Fluorination

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is utilized in the preparation of fluorinating reagents. For instance, it's used in the direct preparation of a fluorinating reagent [F-TEDA-N(SO2Ph)2] which, upon application, yields fluorinated oxindoles in moderate to high yields (Zhu, Hu, Wang, Yang, & Wu, 2015). Also, this chemical serves as a precursor in diphosphination reactions with diphosphines, facilitating the smooth formation of 2-(phosphinomethyl)oxyphosphinobenzenes, which have potential applications in metal catalysis (Kato, Otomura, Hirano, & Miura, 2019).

Protecting Groups in Peptide Synthesis

It contributes to the development of new protecting groups for the indole ring of tryptophan in peptide synthesis. Specifically, derivatives like 2, 4, 6-trimethoxybenzenesulfonyl and 4-methoxy-2, 3, 6-trimethylbenzenesulfonyl groups, derived from it, show stability to certain acids and are useful in the synthesis of complex peptides (Fukuda, Wakimasu, Kobayashi, & Fujino, 1982).

Activation of Hydroxyl Groups

This chemical is found effective for activating hydroxyl groups of polymeric carriers, as demonstrated in the covalent attachment of biologicals to various solid supports (Chang, Gee, Smith, & Lake, 1992).

Magnetic Resonance Spectroscopy

It plays a role in the field of magnetic resonance spectroscopy. Studies on compounds like 2,4,6-trimethylbenzenesulfonyl fluoride, which is structurally related, aid in understanding spin–spin coupling constants in benzenesulfonyl fluoride derivatives (Parr & Schaefer, 1976).

Halogen Exchange Reactions

It's involved in halogen exchange reactions, as seen in the study of the fluorination of 2,4-dinitrochlorobenzene using solid potassium fluoride (Macfie, Brookes, & Compton, 2001).

Quantitative Analysis in Biological Samples

This compound is utilized in developing methods for quantitative analysis in biological samples, as seen in the high-performance liquid chromatography with pre-column UV derivatization for detecting valiolamine (Wang et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that fluorinated compounds often interact with various biological targets, influencing their function .

Mode of Action

Fluorinated compounds are known to interact with their targets in unique ways due to the properties of the fluorine atom . The presence of fluorine can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

Fluorinated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by ph and storage in bone, as the coefficient of permeability of lipid bilayer membranes to hydrogen fluoride (hf) is a million times higher than to fluoride ion .

Result of Action

It’s important to note that the effects of fluorinated compounds can vary widely, depending on their specific targets and the biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride. For instance, the presence of fluoride in the environment can have significant impacts on various biological processes . Additionally, the reaction conditions, such as pH and temperature, can also influence the efficacy and stability of fluorinated compounds .

properties

IUPAC Name |

2-(chloromethyl)-4-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWRJLVTFIVFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

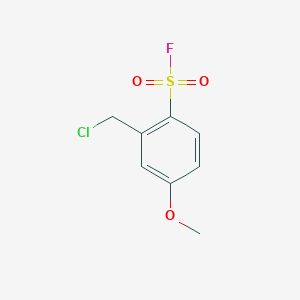

COC1=CC(=C(C=C1)S(=O)(=O)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)